molecular formula C9H16Cl2N2O B1661675 1-(3-Methoxyphenethyl)hydrazine hydrochloride CAS No. 93457-54-6

1-(3-Methoxyphenethyl)hydrazine hydrochloride

Cat. No.: B1661675
CAS No.: 93457-54-6
M. Wt: 239.14 g/mol
InChI Key: RGOQSIOZJGRSMC-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C9H15N2OCl. It is a hydrazine derivative, characterized by the presence of a methoxy group attached to a phenethyl structure. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenethyl)hydrazine hydrochloride typically involves the reaction of 3-methoxyphenethylamine with hydrazine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include ethanol or methanol.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.

    Purification Steps: Including recrystallization and filtration to obtain a pure product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenethyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Can be reduced to form simpler hydrazine derivatives.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include water, ethanol, and dichloromethane.

Major Products Formed

    Oxidation Products: Corresponding oxides and ketones.

    Reduction Products: Simpler hydrazine derivatives.

    Substitution Products: Various substituted phenethyl derivatives.

Scientific Research Applications

1-(3-Methoxyphenethyl)hydrazine hydrochloride is utilized in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenethyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The methoxy group enhances its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenethyl)hydrazine hydrochloride
  • 1-(4-Methoxyphenethyl)hydrazine hydrochloride
  • 3-Methoxyphenylhydrazine hydrochloride

Uniqueness

1-(3-Methoxyphenethyl)hydrazine hydrochloride is unique due to the position of the methoxy group on the phenethyl structure, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, reaction rates, and overall effectiveness in various applications.

Properties

CAS No.

93457-54-6

Molecular Formula

C9H16Cl2N2O

Molecular Weight

239.14 g/mol

IUPAC Name

2-(3-methoxyphenyl)ethylhydrazine;dihydrochloride

InChI

InChI=1S/C9H14N2O.2ClH/c1-12-9-4-2-3-8(7-9)5-6-11-10;;/h2-4,7,11H,5-6,10H2,1H3;2*1H

InChI Key

RGOQSIOZJGRSMC-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CCNN.Cl

Canonical SMILES

COC1=CC=CC(=C1)CCNN.Cl.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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